5-(Oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole
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Overview
Description
5-(Oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole is a complex organic compound that features both an oxirane (epoxide) ring and a tetrahydrocarbazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole typically involves the reaction of an appropriate carbazole derivative with an epoxide precursor. One common method involves the use of epichlorohydrin as the oxirane source, which reacts with the carbazole derivative under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while nucleophilic substitution can produce a variety of substituted carbazole derivatives .
Scientific Research Applications
5-(Oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism by which 5-(Oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Similar Compounds
- 4-(Oxiran-2-ylmethoxy)benzoic acid
- 4-3,4,5-tris(oxiran-2-ylmethoxy)benzamido)benzenesulfonic acid
- Oxiran-2-ylmethyl derivatives
Uniqueness
5-(Oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole is unique due to its combination of an oxirane ring and a tetrahydrocarbazole structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules .
Properties
Molecular Formula |
C15H17NO2 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
5-(oxiran-2-ylmethoxy)-3,4,4a,9-tetrahydro-2H-carbazole |
InChI |
InChI=1S/C15H17NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h3,5-7,10-11,16H,1-2,4,8-9H2 |
InChI Key |
QQKBUAVEEROBPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C(C1)C3=C(N2)C=CC=C3OCC4CO4 |
Origin of Product |
United States |
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